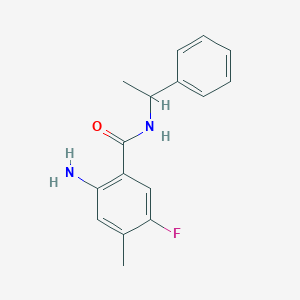

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide

Description

2-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 2.

Properties

IUPAC Name |

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-10-8-15(18)13(9-14(10)17)16(20)19-11(2)12-6-4-3-5-7-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGFGXOGFYUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)NC(C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The process includes:

Oxidation: Using potassium permanganate to oxidize 2-fluoro-4-nitrotoluene.

Chlorination: Thionyl chloride is used to chlorinate the intermediate product.

Amination: Methylamine is introduced to form the amine derivative.

Reduction: Finally, Pd/C hydrogenation is employed to reduce the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of novel compounds, including potential drug candidates and materials with unique properties.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Amino-N-(1-Phenylethyl)Benzamide (Analog from Anticonvulsant Studies)

- Structure: Lacks the 5-fluoro and 4-methyl groups but retains the 4-amino and N-(1-phenylethyl) groups.

- Activity: Demonstrates anticonvulsant properties in rodent models, highlighting the importance of the amino group for target engagement .

3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide (Mycobacterium tuberculosis Inhibitor)

- Structure: Features nitro (NO₂) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively.

- Activity: Inhibits Mycobacterium tuberculosis growth, suggesting that electron-withdrawing groups (e.g., NO₂, CF₃) enhance antibacterial activity .

JNJ-63533054 (GPR139 Agonist)

- Structure : Contains a 3-chloro substituent and an oxoethyl side chain.

- Activity: Binds to GPR139 with nanomolar affinity, indicating that halogenation (Cl) and flexible side chains optimize receptor interaction .

- Comparison : The target compound’s rigid 4-methyl group might reduce conformational flexibility, limiting its suitability for GPR139 but improving selectivity for other targets.

Physicochemical Properties

- Stability : The 5-fluoro substituent likely improves metabolic stability by resisting oxidative degradation, a feature observed in fluorinated agrochemical benzamides .

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications. The compound's structure, derived from the aminobenzamide class, suggests various mechanisms of action that can be explored for pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H18FN3O. It features an amino group, a fluorine atom, and a phenylethyl side chain, which may influence its biological activity by enhancing lipophilicity and modulating receptor binding.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of aminobenzamides can act as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV), which is crucial in glucose metabolism . The inhibition of DPP-IV can lead to increased insulin sensitivity and decreased blood glucose levels.

- Receptor Binding : The compound may interact with various receptors, potentially influencing pathways involved in pain modulation and inflammation. For instance, studies on related compounds have shown that modifications in the aminobenzamide scaffold can enhance binding affinity to cannabinoid receptors .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives. The following table summarizes key findings from various studies:

Case Studies

- DPP-IV Inhibition : A study focused on a series of N-substituted aminobenzamide derivatives demonstrated that certain modifications led to enhanced DPP-IV inhibitory activity. The most active compounds exhibited up to 38% inhibition at a concentration of 100 μM .

- Antitumor Activity : Another research highlighted the antitumor properties of structurally similar compounds targeting HDACs. These compounds exhibited potent inhibitory effects on tumor cell lines, suggesting that this compound may also possess similar properties .

- Pain Modulation : Investigations into cannabinoid receptor interactions indicated that related compounds could serve as allosteric modulators, enhancing therapeutic effects without typical side effects associated with direct agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.